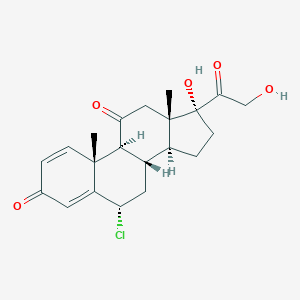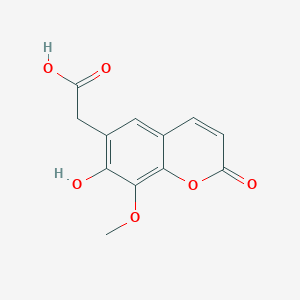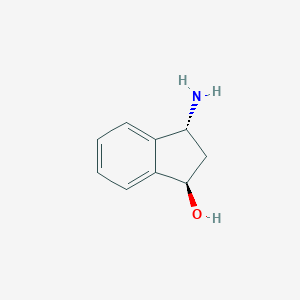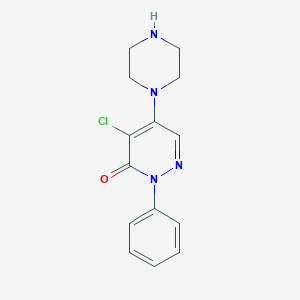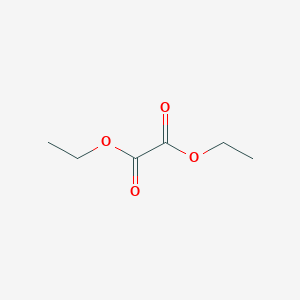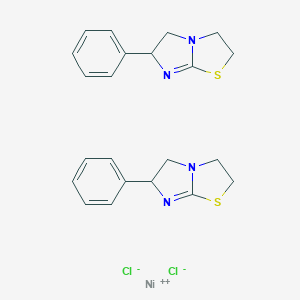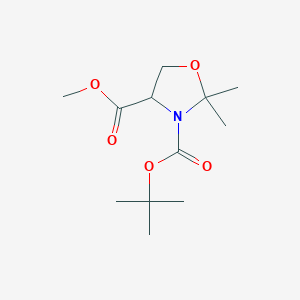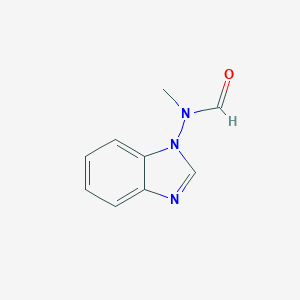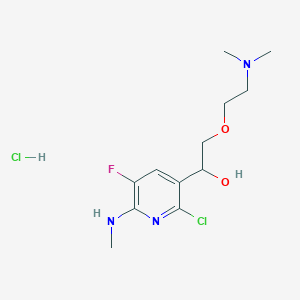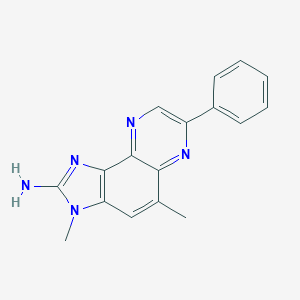
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- in lab experiments is its broad range of biological activities. Additionally, it has been shown to possess relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-. One potential direction is to further explore its antitumor activity and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a promising compound with a wide range of potential therapeutic applications. Its broad range of biological activities and relatively low toxicity make it a potentially safe and effective therapeutic agent. Future research in this area could lead to the development of new and more effective treatments for cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- involves the condensation of 2-aminobenzonitrile with 3,5-dimethylphenylisocyanide in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with triethylorthoformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.
Eigenschaften
CAS-Nummer |
146177-65-3 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- |
Molekularformel |
C17H15N5 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
3,5-dimethyl-7-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)20-12(9-19-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
InChI-Schlüssel |
ZHFLDAOKAXJYGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Kanonische SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Andere CAS-Nummern |
146177-65-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



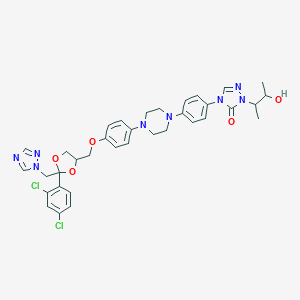
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
